molecular formula C19H21BrN6 B6476149 3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2640963-74-0

3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6476149
CAS No.: 2640963-74-0
M. Wt: 413.3 g/mol
InChI Key: JYXGPDROQLOJEL-UHFFFAOYSA-N
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Description

3-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring bearing a 4-bromobenzyl group and a 3-methylpyrazole moiety. The bromine atom on the benzyl group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

3-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6/c1-15-8-9-26(23-15)19-7-6-18(21-22-19)25-12-10-24(11-13-25)14-16-2-4-17(20)5-3-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXGPDROQLOJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Piperazine Substituent on Pyridazine Molecular Weight Notable Properties/Activities
Target Compound: 3-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-Bromophenylmethyl 3-Methyl-1H-pyrazol-1-yl ~428.3 g/mol* High lipophilicity; potential CNS activity due to bromine and piperazine
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-Chlorophenylsulfonyl 3-Methyl-1H-pyrazol-1-yl 418.9 g/mol Sulfonyl group increases polarity; may reduce blood-brain barrier penetration
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 4-Chlorophenoxypropyl Chlorine 383.3 g/mol Anti-bacterial/anti-viral activity; longer chain enhances flexibility for target interaction
3-(3-Methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine 4-Methylphenylmethyl 3-Methyl-1H-pyrazol-1-yl 348.4 g/mol Reduced electronegativity vs. bromine; potentially lower receptor affinity
6-(4-(4-Bromophenyl)piperazin-1-yl)-9H-purine derivative 4-Bromophenyl Purine core ~600 g/mol* Bromine enhances purine-based kinase inhibition; divergent scaffold vs. pyridazine

*Estimated based on analogous structures.

Key Trends and Implications

Substituent Effects on Piperazine :

  • 4-Bromophenylmethyl (Target Compound): Enhances lipophilicity and may improve CNS penetration compared to sulfonyl or methyl groups .
  • Sulfonyl Groups (): Increase solubility but reduce membrane permeability, limiting bioavailability.
  • Halogen Variations : Bromine (target) vs. chlorine () affects electronic properties; bromine’s larger size may improve van der Waals interactions .

Pyridazine vs.

Biological Activity :

  • Compounds with 3-methylpyrazole (target, ) show consistent hydrogen-bonding capacity, a key feature for enzyme inhibition .
  • Anti-bacterial/anti-viral activities () correlate with chlorine substituents and flexible chains, suggesting scaffold versatility .

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